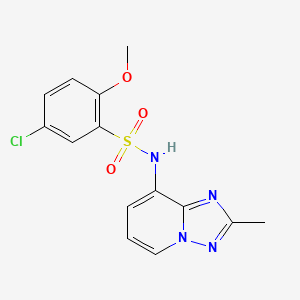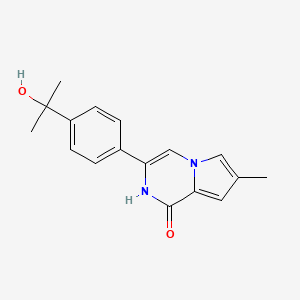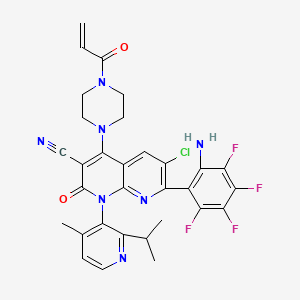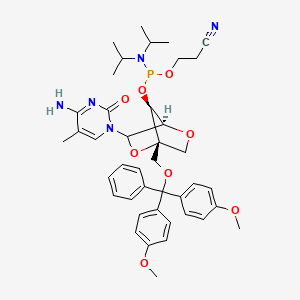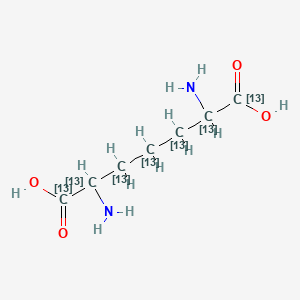
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid: is a labeled version of 2,6-diaminoheptanedioic acid, where the carbon atoms are isotopically enriched with carbon-13. This compound is an endogenous metabolite and is often used in scientific research for tracing and studying metabolic pathways due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is to start with a carbon-13 enriched precursor and perform a series of chemical reactions to introduce the amino and carboxyl groups at the appropriate positions. The reaction conditions often involve the use of protective groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can yield alcohols.
科学的研究の応用
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Drug Development: Helps in understanding the pharmacokinetics and metabolism of drugs.
Biological Research: Used in studies involving protein synthesis and degradation.
Industrial Applications: Utilized in the synthesis of labeled compounds for various industrial processes.
作用機序
The mechanism of action of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its movement and transformation within biological systems, providing insights into the molecular targets and pathways involved.
類似化合物との比較
2,6-Diaminoheptanedioic acid: The non-labeled version of the compound.
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: A compound with similar amino and carboxyl functional groups but a different core structure.
4,6-Diamino-2-mercaptopyrimidine: Another compound with amino groups but different chemical properties.
Uniqueness: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic enrichment provides a distinct advantage in research applications where precise tracking of the compound is required.
特性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
197.15 g/mol |
IUPAC名 |
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
GMKMEZVLHJARHF-BNUYUSEDSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2][13CH]([13C](=O)O)N |
正規SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


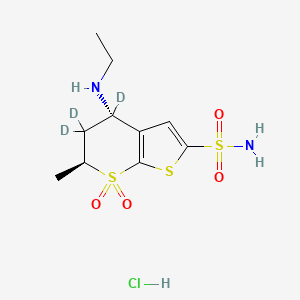

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

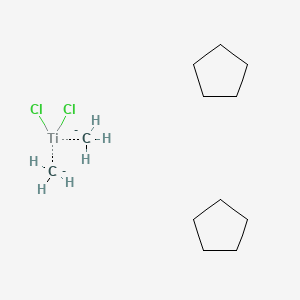
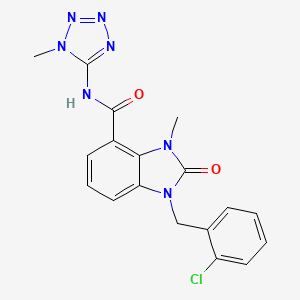
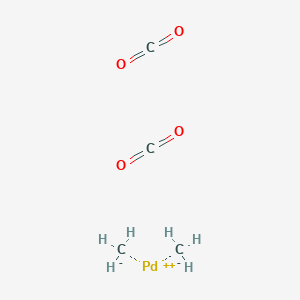
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
